5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxymethyl group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-(formylmethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and phenyl groups can enhance its binding affinity and specificity towards these targets. The carboxylic acid group may also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-(hydroxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-(formylmethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-(methoxymethyl)-1-phenyl-1H-pyrrole-4-carboxylic acid
Uniqueness
5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and solubility compared to similar compounds with different substituents.
Properties
IUPAC Name |
5-(methoxymethyl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-8-11-10(12(15)16)7-13-14(11)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNJBHPFRNTEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NN1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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